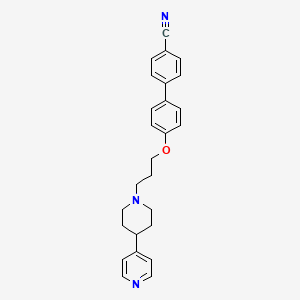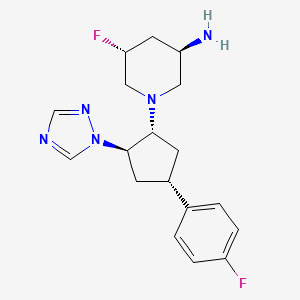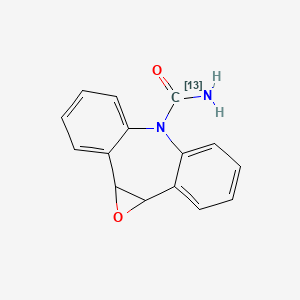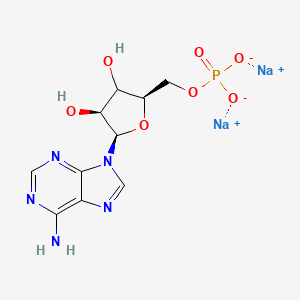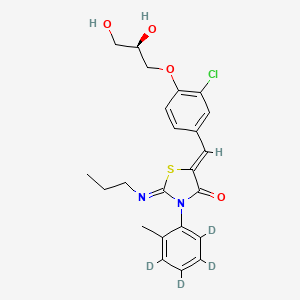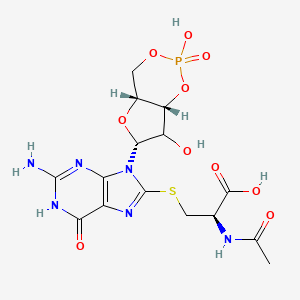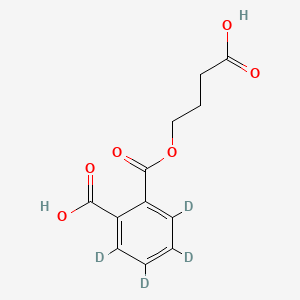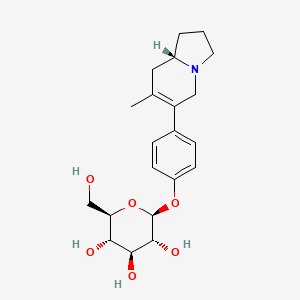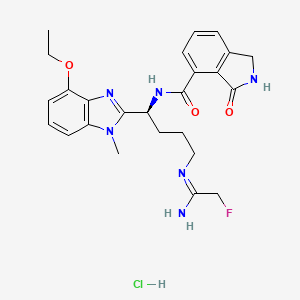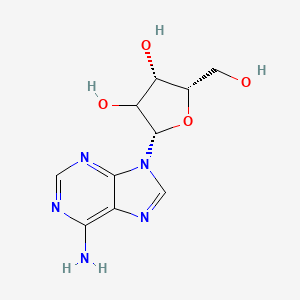
(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleosides. Nucleosides are essential building blocks of nucleic acids, which are crucial for various biological processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler organic molecules.
Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, such as ribose or deoxyribose, through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of biocatalysts and enzyme-mediated reactions can also enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions
(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group on the purine base can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
科学研究应用
(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nucleic acid analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure and biological activity.
Deoxyadenosine: A deoxyribonucleoside analog with applications in medicinal chemistry.
Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.
Uniqueness
(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological properties and potential therapeutic applications.
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC 名称 |
(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m0/s1 |
InChI 键 |
OIRDTQYFTABQOQ-ALQJLCSSSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3C([C@@H]([C@@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


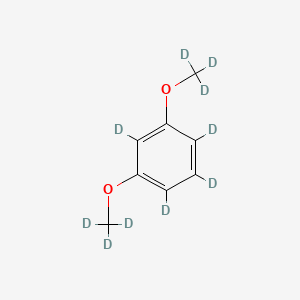
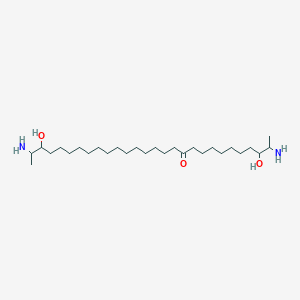

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
